molecular formula C8H8FIOS B14018632 (2-Fluoro-5-iodo-3-methoxyphenyl)(methyl)sulfane

(2-Fluoro-5-iodo-3-methoxyphenyl)(methyl)sulfane

Cat. No.: B14018632
M. Wt: 298.12 g/mol
InChI Key: BXQGWTBAYXMZRM-UHFFFAOYSA-N
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Description

(2-Fluoro-5-iodo-3-methoxyphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C8H8FIOS. It is characterized by the presence of a fluorine, iodine, and methoxy group attached to a phenyl ring, along with a methylsulfane group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . This method allows for the efficient formation of carbon-carbon bonds, facilitating the synthesis of complex aromatic compounds.

Industrial Production Methods

Industrial production of (2-Fluoro-5-iodo-3-methoxyphenyl)(methyl)sulfane may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-iodo-3-methoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The sulfur atom in the methylsulfane group can undergo oxidation to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products Formed

    Substitution Products: Compounds with different substituents replacing the iodine atom.

    Oxidation Products: Sulfoxides and sulfones derived from the oxidation of the methylsulfane group.

    Coupling Products: Complex aromatic compounds formed through further coupling reactions.

Scientific Research Applications

(2-Fluoro-5-iodo-3-methoxyphenyl)(methyl)sulfane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-iodo-3-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The fluorine, iodine, and methoxy groups can participate in various chemical interactions, while the methylsulfane group can undergo oxidation or reduction, affecting the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, such as in chemical synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: Similar structure but lacks the iodine atom.

    (2-Fluoro-3-iodo-5-methoxyphenyl)(methyl)sulfane: Similar structure with different positions of the substituents.

    (2-Fluoro-5-iodo-3-(methoxymethyl)phenyl)(methyl)sulfane: Similar structure with an additional methoxymethyl group.

Uniqueness

(2-Fluoro-5-iodo-3-methoxyphenyl)(methyl)sulfane is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both fluorine and iodine atoms on the phenyl ring, along with the methoxy and methylsulfane groups, makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C8H8FIOS

Molecular Weight

298.12 g/mol

IUPAC Name

2-fluoro-5-iodo-1-methoxy-3-methylsulfanylbenzene

InChI

InChI=1S/C8H8FIOS/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,1-2H3

InChI Key

BXQGWTBAYXMZRM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)I)SC)F

Origin of Product

United States

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